Cas no 343569-02-8 (4-Iodo-1,2-dimethyl-1H-imidazole)

4-Iodo-1,2-dimethyl-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- 1,2-dimethyl-4-iodo-1H-imidazole
- 4-Iodo-1,2-dimethyl-1H-imidazole
- 1H-Imidazole, 4-iodo-1,2-dimethyl-
- MFCD26399769
- AS-60803
- SB36729
- 343569-02-8
- SY267333
- AKOS027338074
- 4-iodo-1,2-dimethylimidazole
- DB-328723
- SCHEMBL3769273
- CS-0341780
- F51115
-
- MDL: MFCD26399769
- Inchi: 1S/C5H7IN2/c1-4-7-5(6)3-8(4)2/h3H,1-2H3
- InChI Key: LFGKFJFTXCFJLV-UHFFFAOYSA-N
- SMILES: IC1=CN(C)C(C)=N1
Computed Properties
- Exact Mass: 221.96540g/mol
- Monoisotopic Mass: 221.96540g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 86.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.8
- XLogP3: 1.1
4-Iodo-1,2-dimethyl-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0164-5g |
4-Iodo-1,2-dimethyl-1H-imidazole |
343569-02-8 | 95% | 5g |
¥17417.93 | 2025-02-20 | |
eNovation Chemicals LLC | Y1125153-5g |
4-Iodo-1,2-dimethyl-1H-imidazole |
343569-02-8 | 95% | 5g |
$2230 | 2024-07-28 | |
eNovation Chemicals LLC | Y1044168-250mg |
4-iodo-1,2-dimethyl-1H-imidazole |
343569-02-8 | 95% | 250mg |
$165 | 2024-06-07 | |
eNovation Chemicals LLC | D921598-5g |
4-Iodo-1,2-dimethyl-1H-imidazole |
343569-02-8 | 95% | 5g |
$1210 | 2024-07-19 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0164-500mg |
4-Iodo-1,2-dimethyl-1H-imidazole |
343569-02-8 | 96% | 500mg |
2535.65CNY | 2021-07-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H908940-1g |
4-iodo-1,2-dimethyl-1H-imidazole |
343569-02-8 | 95% | 1g |
4,320.00 | 2021-05-17 | |
Chemenu | CM386151-1g |
4-Iodo-1,2-dimethyl-1H-imidazole |
343569-02-8 | 95%+ | 1g |
$401 | 2023-01-19 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0164-1g |
4-Iodo-1,2-dimethyl-1H-imidazole |
343569-02-8 | 96% | 1g |
4223.25CNY | 2021-07-19 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0164-500mg |
4-Iodo-1,2-dimethyl-1H-imidazole |
343569-02-8 | 95% | 500mg |
¥2614.44 | 2025-02-20 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11264-5g |
4-iodo-1,2-dimethyl-1H-imidazole |
343569-02-8 | 95% | 5g |
$1400 | 2023-09-07 |
4-Iodo-1,2-dimethyl-1H-imidazole Related Literature
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
Additional information on 4-Iodo-1,2-dimethyl-1H-imidazole
Introduction to 4-Iodo-1,2-dimethyl-1H-imidazole (CAS No. 343569-02-8)
4-Iodo-1,2-dimethyl-1H-imidazole (CAS No. 343569-02-8) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazoles, which are known for their diverse biological activities and potential applications in drug development. The introduction of the iodine substituent at the 4-position and the presence of two methyl groups at the 1 and 2 positions confer unique chemical and biological properties to this molecule.
The chemical structure of 4-Iodo-1,2-dimethyl-1H-imidazole is characterized by a five-membered heterocyclic ring containing two nitrogen atoms, with an iodine atom and two methyl groups attached to specific positions. The iodine substituent is particularly noteworthy as it can influence the compound's reactivity, solubility, and biological activity. The presence of iodine also makes this compound a valuable precursor in various synthetic transformations, including cross-coupling reactions and radiolabeling studies.
In recent years, 4-Iodo-1,2-dimethyl-1H-imidazole has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its use as a building block in the synthesis of novel pharmaceutical agents. Imidazoles are well-known for their ability to interact with various biological targets, including enzymes, receptors, and ion channels. The introduction of the iodine substituent can enhance the binding affinity and selectivity of these compounds, making them attractive candidates for drug discovery.
A notable example of the application of 4-Iodo-1,2-dimethyl-1H-imidazole is in the development of antifungal agents. Imidazoles are widely used as antifungal drugs due to their ability to inhibit ergosterol biosynthesis in fungi. The iodine substituent can improve the lipophilicity and membrane permeability of these compounds, potentially enhancing their antifungal activity. Recent studies have shown that derivatives of 4-Iodo-1,2-dimethyl-1H-imidazole exhibit potent antifungal activity against a range of fungal pathogens, including Candida species and Aspergillus species.
Beyond antifungal applications, 4-Iodo-1,2-dimethyl-1H-imidazole has also shown promise in other therapeutic areas. For instance, it has been explored as a potential lead compound for the development of anti-inflammatory drugs. Imidazoles can modulate inflammatory responses by interacting with various signaling pathways involved in inflammation. The iodine substituent can enhance the anti-inflammatory properties of these compounds by improving their stability and bioavailability.
In addition to its therapeutic potential, 4-Iodo-1,2-dimethyl-1H-imidazole is also used as a reagent in organic synthesis. Its unique chemical structure makes it a valuable starting material for the synthesis of more complex molecules. For example, it can be used in palladium-catalyzed cross-coupling reactions to introduce aryl or alkyl groups at the 4-position. These reactions are crucial for the synthesis of biologically active molecules and pharmaceutical intermediates.
The synthesis of 4-Iodo-1,2-dimethyl-1H-imidazole typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the condensation of 1-methylimidazole with an appropriate iodoalkylating agent followed by methylation at the 2-position. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly approaches for synthesizing this compound.
The physicochemical properties of 4-Iodo-1,2-dimethyl-1H-imidazole, such as its melting point, boiling point, solubility, and stability, are important considerations for its use in various applications. These properties can be influenced by factors such as temperature, pH, and solvent choice. Understanding these properties is crucial for optimizing its performance in different contexts.
In conclusion, 4-Iodo-1,2-dimethyl-1H-imidazole (CAS No. 343569-02-8) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable tool for developing novel therapeutic agents and synthetic intermediates. Ongoing research continues to uncover new applications and insights into its properties, further solidifying its importance in the field.
343569-02-8 (4-Iodo-1,2-dimethyl-1H-imidazole) Related Products
- 2229284-43-7(1-1-(2-methylquinolin-4-yl)cyclopropylcyclopropan-1-amine)
- 2089681-96-7(methyl 2-amino-2-(7-methyl-1H-indol-3-yl)acetate)
- 891116-78-2(N-5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-methylbenzamide)
- 941867-01-2(6-chloro-N-(pyridin-2-yl)methyl-1,3-benzothiazol-2-amine)
- 1443328-56-0(2-n-Butoxy-5-fluorobenzoyl chloride)
- 10504-35-5(D-Ascorbic acid)
- 80914-40-5(3-amino-4-methylpentanoic acid hydrochloride)
- 1396867-55-2(2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide)
- 1510462-85-7(methyl 2-amino-2-(4-methylpyridin-3-yl)acetate)
- 1251597-59-7(N-[(2,4-dimethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide)
